Carbonic Anhydrase IX Inhibition: Diethyldithiocarbamate vs. Trithiocarbonate and Other Anions
Diethyldithiocarbamate demonstrates superior inhibition of the tumor-associated carbonic anhydrase isoform IX (CA IX) compared to trithiocarbonate and other investigated anions. In a head-to-head inhibition study of transmembrane CA isoforms, diethyldithiocarbamate exhibited K(I) values of 1.4–9.7 μM against CA IX, whereas trithiocarbonate showed markedly reduced affinity for CA XII and CA XIV with K(I) values of 0.12–0.66 mM (120–660 μM)—representing a difference of approximately two orders of magnitude [1]. Furthermore, diethyldithiocarbamate maintained low micromolar inhibition against CA XII and CA XIV (K(I) = 1.0–1.1 μM), while trithiocarbonate's inhibition of these isoforms was substantially weaker [1].
| Evidence Dimension | Inhibition constant (K_I) for carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | K_I = 1.4–9.7 μM for CA IX; K_I = 1.0–1.1 μM for CA XII and CA XIV |
| Comparator Or Baseline | Trithiocarbonate: K_I = 0.12–0.66 mM (120–660 μM) for CA XII and CA XIV; other anions: millimolar–submillimolar inhibition of all three isoforms |
| Quantified Difference | ~100-fold lower K_I for diethyldithiocarbamate against CA XII/XIV; maintained low micromolar potency across all three transmembrane isoforms |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA IX, XII, and XIV; 20 mM buffer (pH 7.5); 20°C |
Why This Matters
Researchers targeting transmembrane carbonic anhydrases for anticancer or diagnostic applications require an inhibitor with consistent low-micromolar potency across isoforms, which diethyldithiocarbamate provides while trithiocarbonate does not.
- [1] Innocenti, A., et al. (2010). Carbonic anhydrase inhibitors. Inhibition of transmembrane isoforms IX, XII, and XIV with less investigated anions including trithiocarbonate and dithiocarbamate. Bioorganic & Medicinal Chemistry Letters, 20(5), 1548-1550. DOI: 10.1016/j.bmcl.2010.01.081. View Source
